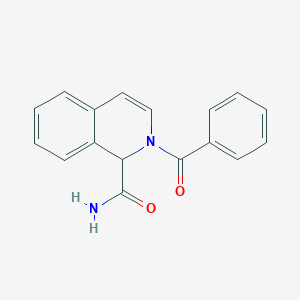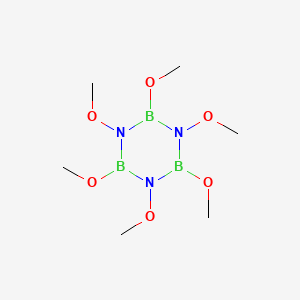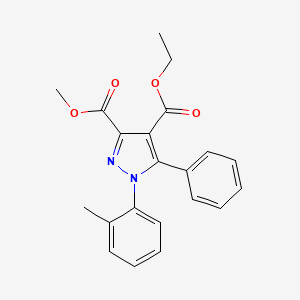![molecular formula C17H21NO3S B14343342 2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine CAS No. 105584-25-6](/img/structure/B14343342.png)
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine is an organic compound that features a morpholine ring substituted with a methoxy group, a thiophene ring, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-2-[(thiophen-2-yl)methyl]phenol with morpholine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or methoxy moieties.
Wissenschaftliche Forschungsanwendungen
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylmorpholine: Lacks the thiophene ring, making it less versatile in certain applications.
Thiophen-2-ylmethylmorpholine: Does not have the methoxy and phenoxy groups, limiting its chemical reactivity.
2-Methoxyphenylmorpholine: Similar structure but without the thiophene ring, affecting its electronic properties.
Uniqueness
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine stands out due to its combination of a morpholine ring, methoxy group, thiophene ring, and phenoxy group. This unique structure provides a balance of electronic and steric properties, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
105584-25-6 |
|---|---|
Molekularformel |
C17H21NO3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-[[4-methoxy-2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C17H21NO3S/c1-19-14-4-5-17(21-12-15-11-18-6-7-20-15)13(9-14)10-16-3-2-8-22-16/h2-5,8-9,15,18H,6-7,10-12H2,1H3 |
InChI-Schlüssel |
FBIQXTLCFQDWIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCC2CNCCO2)CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)



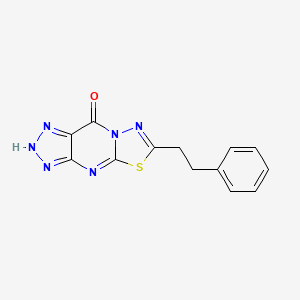
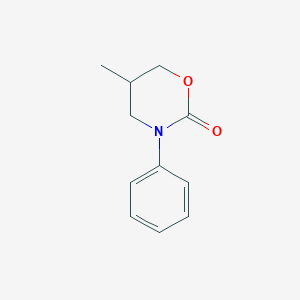
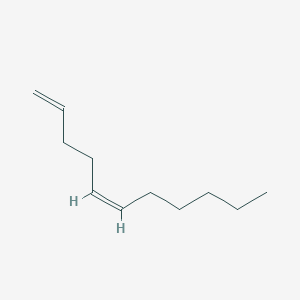

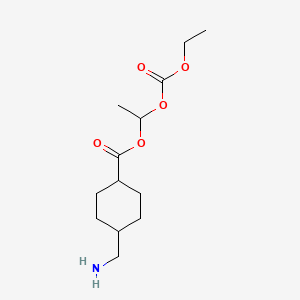
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)

